molecular formula C13H11N3 B13870148 6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine

6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine

Cat. No.: B13870148
M. Wt: 209.25 g/mol
InChI Key: SOEBVYGXKWDCJN-UHFFFAOYSA-N
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Description

6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the following steps :

    Preparation of Intermediate: The synthesis begins with the preparation of an intermediate, such as ethyl 2-cyano-4,4-dimethoxybutanoate, by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.

    Formation of Pyrimidine Ring: The intermediate is then reacted with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

    Cyclization: The pyrimidin-4-ol is cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    Final Product: The final step involves converting the pyrrolo[2,3-d]pyrimidin-4-ol to this compound.

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This approach allows for the rapid heating of reactants, leading to shorter reaction times and higher product purity .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, DMF, room temperature.

    Reduction: Sodium borohydride, ethanol, room temperature.

    Substitution: Thionyl chloride, dimethylamine, room temperature.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry .

Scientific Research Applications

6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signaling events. This inhibition leads to the disruption of cellular processes such as proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its ability to serve as a versatile scaffold for the development of kinase inhibitors and other therapeutic agents sets it apart from other similar compounds .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H11N3/c1-9-7-11-8-14-12(16-13(11)15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16)

InChI Key

SOEBVYGXKWDCJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=C(N=C2N1)C3=CC=CC=C3

Origin of Product

United States

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